4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol
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Overview
Description
4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol is a chemical compound with a complex structure that includes a cyclopentyl ring, a hydroxyphenyl group, and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol typically involves multiple steps, including the formation of the cyclopentyl ring and the attachment of the hydroxyphenyl and prop-2-en-1-yl groups. Common synthetic routes may involve:
Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Hydroxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Prop-2-en-1-yl Group: This can be done through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant or anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The cyclopentyl and prop-2-en-1-yl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol: shares similarities with other phenolic compounds and cyclopentyl derivatives.
Phenolic Compounds: Compounds like 4-hydroxyphenylacetic acid and 4-hydroxyphenylpyruvic acid.
Cyclopentyl Derivatives: Compounds like cyclopentylphenol and cyclopentylmethylphenol.
Uniqueness
- The combination of the hydroxyphenyl, cyclopentyl, and prop-2-en-1-yl groups in this compound provides unique chemical properties that are not found in simpler phenolic or cyclopentyl compounds.
- Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
110324-80-6 |
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Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)cyclopentyl]-2-prop-2-enylphenol |
InChI |
InChI=1S/C20H22O2/c1-2-5-15-14-17(8-11-19(15)22)20(12-3-4-13-20)16-6-9-18(21)10-7-16/h2,6-11,14,21-22H,1,3-5,12-13H2 |
InChI Key |
PKXCGEATNLKQCQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C2(CCCC2)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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